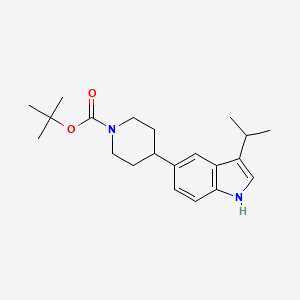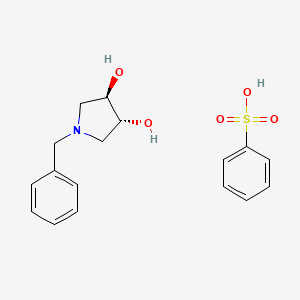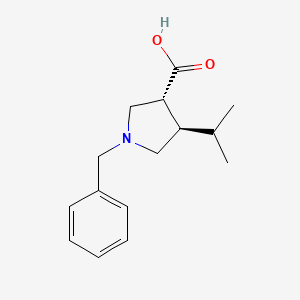![molecular formula C6H6ClN3O B12951964 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves the construction of the pyrazolopyridine core followed by functionalization. One common method includes the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which can be catalyzed by chiral Rh(III) complexes . This method offers high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for large-scale synthesis, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include halogenated derivatives, N-oxides, and alkylated pyrazolopyridines, which can be further functionalized for various applications .
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns
Uniqueness
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the ability to undergo diverse chemical modifications. This versatility makes it a valuable scaffold for drug discovery and development, offering opportunities to design compounds with improved biological activity and selectivity .
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
1,2-dihydropyrazolo[3,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
Clé InChI |
XXIKZAWTBUXRAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=O)NN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)







![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
